molecular formula C18H22N2O B11790377 (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol

Cat. No.: B11790377
M. Wt: 282.4 g/mol
InChI Key: AOEDKIBIKHEOME-UHFFFAOYSA-N
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Description

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol is a pyridine-based compound featuring a methanol group (-CH₂OH) attached to a phenyl ring and a substituted pyridine core. The pyridine ring is functionalized with a methyl group at position 5 and a piperidin-1-yl moiety at position 6.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

(5-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C18H22N2O/c1-14-12-16(17(21)15-8-4-2-5-9-15)13-19-18(14)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17,21H,3,6-7,10-11H2,1H3

InChI Key

AOEDKIBIKHEOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with four structurally related pyridine derivatives, focusing on substituents, functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Group Molecular Weight (g/mol) Applications/Notes Reference
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol (Target) 5-Me, 6-piperidinyl, phenyl Methanol ~325.43 (calculated) Inferred research use -
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone 2-Me, 6-piperidinyl, phenyl Methanone 387.49 (calculated) Lab research (non-therapeutic)
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OCH₃ Methanol 173.60 (calculated) Unspecified research
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F, pyrrolidinyl Methanol 212.23 (calculated) Drug chemistry, biochemistry

Key Comparative Insights

Functional Group Variations: The target compound and –4 compounds share a methanol group, enhancing polarity and hydrogen-bonding capacity compared to the ketone in ’s methanone derivative. This difference may influence solubility and metabolic stability in drug design contexts .

Substituent Effects: Piperidinyl vs. Electron-Withdrawing vs. Electron-Donating Groups: The 6-fluoro substituent in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating methyl and piperidinyl groups in the target compound. Such variations could modulate reactivity in cross-coupling reactions or biological target engagement .

Similar catalytic systems may apply to the target compound’s synthesis, though its simpler structure might require milder conditions .

Applications: ’s methanone derivative is explicitly restricted to laboratory research, reflecting common precautions for early-stage compounds.

Research Findings and Limitations

  • Data Gaps : Experimental data (e.g., logP, solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.
  • Structural Inference : The piperidinyl and methyl groups on the pyridine ring may enhance blood-brain barrier penetration compared to ’s chlorinated analog, which is more polar .
  • Safety Profiles: Compounds like ’s methanone derivative are labeled for research-only use, underscoring the need for rigorous toxicity studies before advancing the target compound to preclinical stages .

Biological Activity

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol, with the chemical formula C18_{18}H22_{22}N2_2O, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antiproliferative, antibacterial, and antifungal properties based on recent studies.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring, a piperidine moiety, and a phenolic group. These structural components are known to contribute to various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. The presence of hydroxyl groups in similar structures has been associated with improved biological activity against cancer cell lines.

Case Study: Antiproliferative Effects

A study examined the effects of various pyridine derivatives on cancer cell lines such as HeLa, A549, and MDA-MB-231. The results indicated that compounds with specific functional groups exhibited lower IC50_{50} values, suggesting enhanced antiproliferative activity. For instance:

  • HeLa Cell Line: IC50_{50} values decreased significantly when hydroxyl groups were present.
  • MDA-MB-231 Cell Line: The introduction of additional -OH groups led to further reductions in IC50_{50} values.
CompoundCell LineIC50_{50} (μM)
5-Methyl DerivativeHeLa0.058
5-Methyl DerivativeMDA-MB-2310.035
Control CompoundHeLa4.3
Control CompoundMDA-MB-23175

Antibacterial Activity

The antibacterial properties of piperidine derivatives have also been explored. Compounds similar to this compound have shown significant activity against various bacterial strains.

Research Findings

In one study, several piperidine derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC): Values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity.
CompoundMIC (mg/mL)Target Bacteria
Piperidine Derivative A0.0039Staphylococcus aureus
Piperidine Derivative B0.025Escherichia coli

Antifungal Activity

The antifungal properties of related compounds have been noted in various studies, although specific data on this compound is limited.

Comparative Analysis

While direct studies on the antifungal activity of this compound are scarce, similar pyridine derivatives have demonstrated effectiveness against fungal strains:

  • Compounds with halogen substituents showed enhanced antifungal properties.

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